Skf 100398

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein spezifischer Antagonist der antidiuretischen Wirkung sowohl von exogenem als auch endogenem Arginin-Vasopressin . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die physiologischen und pharmakologischen Wirkungen von Arginin-Vasopressin zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

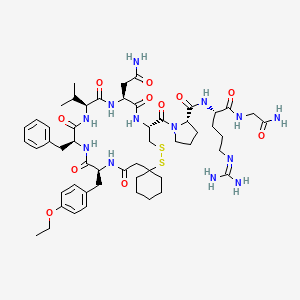

Die Synthese von SKF 100398 beinhaltet die Einarbeitung spezifischer Aminosäurereste, um die Struktur von Arginin-Vasopressin nachzuahmen. Die Sequenz umfasst { (1-Mercaptocyclohexyl)acetyl}- {Tyr (O-Ethyl)}-Phe-Val-Asn-Cys-Pro-Arg-Gly-NH2 mit einer Disulfidbrücke zwischen den Cysteinresten . Die Synthese erfolgt typischerweise mittels Festphasenpeptidsynthesetechniken, die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird üblicherweise in einer versiegelten, feuchtigkeitsfreien Umgebung gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SKF 100398 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Die Verbindung ist unter physiologischen Bedingungen stabil, kann aber chemisch modifiziert werden, um ihre Wechselwirkungen mit verschiedenen biologischen Zielen zu untersuchen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Schutzgruppen für Aminosäuren, Kupplungsreagenzien für die Peptidbindungsbildung und Oxidationsmittel für die Disulfidbrückenbildung. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise modifizierte Analoga der ursprünglichen Verbindung. Diese Analoga werden verwendet, um die Struktur-Aktivitäts-Beziehungen zu untersuchen und die Schlüsselfunktionellen Gruppen zu identifizieren, die für ihre biologische Aktivität verantwortlich sind.

Wissenschaftliche Forschungsanwendungen

SKF 100398 wird in der wissenschaftlichen Forschung häufig eingesetzt, um die physiologischen und pharmakologischen Wirkungen von Arginin-Vasopressin zu untersuchen. Es wird in verschiedenen Bereichen eingesetzt, darunter:

Chemie: Um die Struktur-Aktivitäts-Beziehungen von Peptidanaloga zu untersuchen.

Biologie: Um die Rolle von Arginin-Vasopressin bei der Regulierung des Wasserhaushalts und des Blutdrucks zu untersuchen.

Medizin: Um neue therapeutische Wirkstoffe für Erkrankungen wie Diabetes insipidus und Hyponatriämie zu entwickeln.

Industrie: Um neue diagnostische Werkzeuge und Assays zur Erkennung von Arginin-Vasopressin-Spiegeln zu entwickeln

Wirkmechanismus

This compound entfaltet seine Wirkungen durch spezifische Antagonisierung der antidiuretischen Wirkung von Arginin-Vasopressin. Es bindet an die Vasopressinrezeptoren in den Nieren und verhindert so, dass Arginin-Vasopressin seine hydrosmotische Wirkung entfaltet. Dies führt zu einer erhöhten Harnausscheidung und einer verringerten Wasserresorption in den Nieren .

Wirkmechanismus

SKF 100398 exerts its effects by specifically antagonizing the antidiuretic effect of arginine vasopressin. It binds to the vasopressin receptors in the kidneys, preventing arginine vasopressin from exerting its hydrosmotic effect. This results in increased urine output and decreased water reabsorption in the kidneys .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

d(CH2)5Tyr(Me)VAVP: Ein weiteres Analogon von Arginin-Vasopressin mit ähnlichen antagonistischen Eigenschaften.

d(CH2)5Tyr(Et)VAVP: Eine eng verwandte Verbindung mit geringfügigen Modifikationen in der Aminosäuresequenz.

Einzigartigkeit

SKF 100398 ist aufgrund seiner hohen Spezifität und Potenz als Antagonist der antidiuretischen Wirkung von Arginin-Vasopressin einzigartig. Seine Struktur ermöglicht präzise Wechselwirkungen mit den Vasopressinrezeptoren und macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Eigenschaften

Molekularformel |

C53H77N13O11S2 |

|---|---|

Molekulargewicht |

1136.4 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C53H77N13O11S2/c1-4-77-34-19-17-33(18-20-34)26-36-46(71)62-37(25-32-13-7-5-8-14-32)48(73)65-44(31(2)3)50(75)63-38(27-41(54)67)47(72)64-39(30-78-79-53(28-43(69)60-36)21-9-6-10-22-53)51(76)66-24-12-16-40(66)49(74)61-35(15-11-23-58-52(56)57)45(70)59-29-42(55)68/h5,7-8,13-14,17-20,31,35-40,44H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,73)(H4,56,57,58)/t35-,36-,37-,38-,39-,40-,44-/m0/s1 |

InChI-Schlüssel |

SDFJYGJKEXYVCG-ZZTMPEIHSA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |

Piktogramme |

Irritant |

Synonyme |

1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin 1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-D-Arg)-isomer 1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-(O-ethyl-Tyr)-4-Val-arginine vasopressin-(D-Tyr-L-Val-L-Arg)-isomer argipressin,beta-mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valine(4)- d(CH2)5(Tyr(Et)2)VAVP d(CH2)5Tyr(Et)VAVP SK and F 100398 SK and F 101498 SK and F-100398 SK and F-101498 SKF 100398 SKF 101498 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.